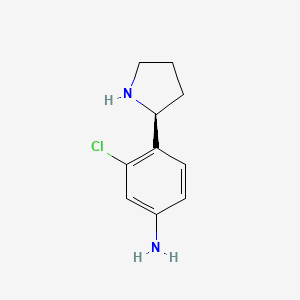

(S)-3-Chloro-4-(pyrrolidin-2-yl)aniline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H13ClN2 |

|---|---|

Molecular Weight |

196.67 g/mol |

IUPAC Name |

3-chloro-4-[(2S)-pyrrolidin-2-yl]aniline |

InChI |

InChI=1S/C10H13ClN2/c11-9-6-7(12)3-4-8(9)10-2-1-5-13-10/h3-4,6,10,13H,1-2,5,12H2/t10-/m0/s1 |

InChI Key |

PHERNWVXYFUKQE-JTQLQIEISA-N |

Isomeric SMILES |

C1C[C@H](NC1)C2=C(C=C(C=C2)N)Cl |

Canonical SMILES |

C1CC(NC1)C2=C(C=C(C=C2)N)Cl |

Origin of Product |

United States |

Synthetic Methodologies for S 3 Chloro 4 Pyrrolidin 2 Yl Aniline and Analogues

Stereoselective Synthesis Approaches to Pyrrolidine (B122466) Derivatives

The establishment of the chiral center at the 2-position of the pyrrolidine ring is a critical step in the synthesis of (S)-3-chloro-4-(pyrrolidin-2-yl)aniline. Various stereoselective methods have been developed to achieve high enantiopurity in pyrrolidine derivatives.

Asymmetric Catalysis in Pyrrolidine Ring Formation

Asymmetric catalysis offers an efficient route to chiral pyrrolidines by employing a small amount of a chiral catalyst to generate large quantities of the desired enantiomer. Both metal-based and organocatalytic systems have proven effective.

Organocatalysis, a field that saw significant recognition with the 2021 Nobel Prize in Chemistry, frequently utilizes proline and its derivatives to catalyze asymmetric reactions. researchgate.net For instance, diarylprolinol silyl (B83357) ethers have been successfully used in the asymmetric functionalization of aldehydes, which can be precursors to pyrrolidine rings. nih.gov The catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides is a particularly powerful method for the enantioselective synthesis of substituted pyrrolidines, capable of forming multiple stereocenters with high control. mappingignorance.org The choice of catalyst, such as a Cu(I) or Ag(I) complex, can influence the stereochemical outcome of the cycloaddition, yielding either the exo or endo product with high stereoselectivity. mappingignorance.org

Metal-catalyzed reactions also play a crucial role. Rhodium(II) catalysts have been used for asymmetric C-H insertion reactions to form C2-symmetrical pyrrolidines. acs.org Iridium-catalyzed asymmetric hydrogenation of cyclic enamines provides a highly enantioselective route to optically active cyclic tertiary amines. Furthermore, enantioselective palladium-catalyzed α-arylation of N-Boc pyrrolidine has been extensively studied, providing a direct method to install an aryl group at the 2-position with high enantioselectivity. acs.org This method involves deprotonation with a chiral base system, transmetalation, and subsequent Negishi coupling. acs.org

Table 1: Asymmetric Catalysis for Pyrrolidine Synthesis

| Catalytic System | Reaction Type | Substrate | Product | Enantiomeric Excess (ee) | Reference |

| Diarylprolinol silyl ether | Michael addition | α,β-Unsaturated aldehydes | Chiral Michael adducts | Up to 99% | nih.gov |

| Cu(I) or Ag(I) catalyst | 1,3-Dipolar cycloaddition | Azomethine ylides | Substituted pyrrolidines | High stereoselectivity | mappingignorance.org |

| Rhodium(II) catalyst | C-H insertion | Diazo precursors | C2-symmetrical pyrrolidines | High enantio- and diastereocontrol | acs.org |

| Pd(OAc)₂, t-Bu₃P-HBF₄ | α-Arylation | N-Boc pyrrolidine | (S)-2-Aryl-N-Boc-pyrrolidine | Up to 95% | acs.org |

| Transaminase | Reductive amination | ω-Chloroketones | (R)-2-(p-chlorophenyl)pyrrolidine | >99.5% | nih.govnih.govacs.org |

Chiral Auxiliary-Mediated Approaches for Enantiopure Pyrrolidine Rings

The use of chiral auxiliaries is a classical and reliable strategy for stereoselective synthesis. The auxiliary, a chiral molecule temporarily incorporated into the substrate, directs the stereochemical outcome of a reaction and is subsequently removed.

One common approach involves the use of chiral sulfinamides, such as tert-butanesulfinamide. researchgate.net Reaction of ω-halo-substituted ketones with a chiral sulfinamide can lead to the formation of chiral pyrrolidines with high diastereoselectivity. researchgate.net Another strategy employs chiral auxiliaries derived from amino acids, such as (R)-phenylglycinol, to direct the diastereoselective addition of Grignard reagents to imines and 1,3-oxazolidines, ultimately yielding trans-2,5-disubstituted pyrrolidines. acs.org The choice of the protecting group on the pyrrolidine nitrogen can also influence the stereoselectivity of additions to in situ-formed iminium ions. acs.org

Table 2: Chiral Auxiliary-Mediated Pyrrolidine Synthesis

| Chiral Auxiliary | Reaction Type | Substrate | Product | Diastereomeric Ratio (dr) | Reference |

| tert-Butanesulfinamide | Intramolecular aza-Michael addition | Tethered chiral sulfinamide | Nitrogen-containing bicyclic compounds | >20:1 | researchgate.net |

| (R)-Phenylglycinol | Diastereoselective Grignard addition | Chiral imines and 1,3-oxazolidines | trans-2,5-Bis(aryl) pyrrolidines | High | acs.org |

| Pyrrolidine-based auxiliary | Nucleophilic addition | N-Acyliminium ions | 2-Substituted pyrrolidines | High | scilit.com |

Enantioselective Reduction Strategies for Pyrrolidine Precursors

The enantioselective reduction of prochiral precursors, such as pyrroles or diketones, is another effective method for obtaining chiral pyrrolidines.

The partial reduction of 2,5-disubstituted pyrroles can be achieved with high stereocontrol by varying the reduction conditions. Subsequent dihydroxylation can lead to a variety of polyhydroxylated pyrrolidines. researchgate.netnih.gov Enantioselective protonation following the reduction of a pyrrole (B145914) diester has been shown to furnish pyrroline (B1223166) products with good enantiomeric excess, which can often be enhanced to enantiopure material through recrystallization. researchgate.netnih.gov

Biocatalysis, using enzymes such as baker's yeast, has been employed for the enantioselective reduction of 2,5-hexanedione (B30556) to the corresponding diol with excellent stereoselectivity, which can then be cyclized to form a chiral pyrrolidine. acs.org More recently, transaminases have been used for the asymmetric synthesis of 2-substituted pyrrolidines from ω-chloroketones, achieving high yields and exceptional enantiomeric excesses. nih.govnih.govacs.org This biocatalytic method was successfully applied to synthesize (R)-2-(p-chlorophenyl)pyrrolidine on a preparative scale. nih.govnih.gov

Table 3: Enantioselective Reduction for Pyrrolidine Synthesis

| Reducing Agent/Catalyst | Substrate | Product | Enantiomeric Excess (ee) | Reference |

| (-)-Ephedrine (chiral proton source) | 2,5-Pyrrole diester | Pyrroline | Up to 74% | researchgate.netnih.gov |

| Baker's yeast | 2,5-Hexanedione | (2R,5R)-Hexane-2,5-diol | High | acs.org |

| Transaminase | 5-Chloro-1-phenylpentan-2-one | (R)-2-Phenylpyrrolidine | >99.5% | nih.govnih.govacs.org |

| (-)-Diisopinocampheylchloroborane (Ipc₂BCl) | 1,4-Diketone | Chiral diol | Excellent | acs.org |

Formation of the Aniline (B41778) Moiety

Once the chiral pyrrolidine ring is constructed, the next key transformation is the formation of the substituted aniline. This can be achieved through various methods, including the reduction of a nitro group or the direct amination of an aryl halide.

Reductive Amination Strategies for Substituted Anilines

Reductive amination is a versatile method for forming C-N bonds. In the context of synthesizing the target molecule, this would typically involve the reduction of a nitro group on the aromatic ring to an amine. The synthesis of 3-chloro-4-methylaniline, an analogous compound, is often achieved through the catalytic hydrogenation of 2-chloro-4-nitrotoluene (B140621) using catalysts such as Pd-Fe/C or Raney nickel. google.com The selective reduction of a nitro group in the presence of other reducible functionalities is a key challenge. For instance, in the synthesis of etonitazene, the 2-nitro group of N-(β-diethylaminoethyl)-2,4-dinitroaniline is selectively reduced using ammonium (B1175870) sulfide. wikipedia.org

A one-pot reductive amination of aldehydes with nitroarenes is an attractive approach, where the nitro compound is reduced to the primary amine, which then condenses with an aldehyde, followed by in-situ reduction of the resulting imine. rsc.org

Table 4: Reductive Methods for Aniline Formation

| Starting Material | Reducing Agent/Catalyst | Product | Key Feature | Reference |

| 2-Chloro-4-nitrotoluene | H₂, Pd-Fe/C | 3-Chloro-4-methylaniline | Catalytic hydrogenation | google.com |

| N-(β-diethylaminoethyl)-2,4-dinitroaniline | Ammonium sulfide | 2-(β-diethylaminoethylamino)-5-nitroaniline | Selective nitro group reduction | wikipedia.org |

| Aryl nitriles | Dimethylamine borane, Copper catalyst | Substituted anilines | Reductive amination of nitriles | rsc.org |

Amination Reactions of Halogenated Benzenes with Pyrrolidine Derivatives

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools for the formation of aryl-amine bonds. researchgate.net These reactions allow for the direct coupling of an aryl halide with an amine. In the synthesis of this compound, this could involve the coupling of a suitable pyrrolidine derivative with a dihalogenated benzene (B151609), such as 3-chloro-4-bromoaniline. The Buchwald-Hartwig amination has been successfully employed for the coupling of pyrrolidine with various aryl chlorides using palladium N-heterocyclic carbene complexes as pre-catalysts. researchgate.net The reactivity of aryl halides in these reactions is a critical consideration, and the choice of catalyst and ligands is crucial for achieving high yields. researchgate.net

Table 5: Amination of Halogenated Benzenes

| Reaction Type | Aryl Halide | Amine | Catalyst/Ligand System | Product | Reference |

| Buchwald-Hartwig Amination | Aryl chlorides | Pyrrolidine | Pd N-heterocyclic carbene complexes | N-Arylpyrrolidines | researchgate.net |

| Buchwald-Hartwig Amination | 3-Bromo-1,8-naphthyridin-2(1H)-ones | Functionalized anilines | Palladium catalyst | N-Substituted 1,8-naphthyridin-2(1H)-ones | researchgate.net |

| Aminolysis | 3,4-Dichloronitrobenzene | Ammonia (B1221849) | Cuprous chloride | 2-Chloro-4-nitroaniline | chemicalbook.com |

Convergent and Divergent Synthesis Strategies

The construction of the this compound scaffold can be approached through various strategic plans. Convergent synthesis, which involves the independent synthesis of key fragments followed by their assembly, and divergent synthesis, where a common intermediate is elaborated into a variety of final products, are prominent approaches. wikipedia.org

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, offer a highly efficient route to complex molecules. tcichemicals.comnumberanalytics.com This approach is advantageous for its atom economy, reduced number of synthetic steps, and potential to rapidly generate molecular diversity. numberanalytics.com

For the synthesis of pyrrolidine-containing scaffolds, several MCRs have been developed. The 1,3-dipolar cycloaddition of azomethine ylides, often generated in situ from an aldehyde and an amino acid, with various dipolarophiles is a powerful method for constructing the pyrrolidine ring. tandfonline.com A plausible MCR approach for a pyrrolidinyl aniline structure could involve a one-pot reaction between a substituted aniline, an aldehyde, and a suitable C2-synthon to build the heterocyclic ring directly onto the aromatic core. For instance, reactions involving aldehydes, amino acid esters, and chalcones have been used to produce pyrrolidine-2-carboxylates in a single step. tandfonline.com Such strategies streamline the synthesis, avoiding lengthy protection and deprotection sequences.

Below is a table summarizing various MCRs utilized for the synthesis of pyrrolidine derivatives, which could be adapted for the target molecule.

| MCR Type | Reactants | Catalyst/Conditions | Product Type |

| [3+2] Cycloaddition | Aldehydes, Amino Acid Esters, Chalcones | K₂CO₃, I₂ | Pyrrolidine-2-carboxylates tandfonline.com |

| [3+2] Cycloaddition | Isatin, Sarcosine, Thiophene-3-ylidene | Methanol, Reflux | Spiro-pyrrolidines tandfonline.com |

| Four-Component Reaction | Aldimine, Acyl Chloride, Alkyne, CO | Pd(0) | Pentasubstituted Pyrroles mdpi.com |

| Petasis Reaction | Tetrahydrothienopyridine, Glyoxylic Acid, Boronic Acid | N/A | Precursor to Clopidogrel nih.gov |

This table presents examples of multi-component reactions used to synthesize pyrrolidine and related heterocyclic structures.

A more traditional and often more controllable approach involves the sequential functionalization of precursor molecules. This strategy allows for the careful introduction of functional groups and the establishment of stereocenters in a stepwise manner. The synthesis of pyrrolidine-containing drugs often starts from readily available chiral precursors like (S)-proline or its derivatives. nih.gov

A potential sequential synthesis for this compound could follow two primary convergent pathways:

Synthesis of the Chiral Pyrrolidine Moiety: Starting from (S)-prolinol, which can be prepared by the reduction of (S)-proline, the pyrrolidine ring can be appropriately protected. nih.gov This chiral building block can then be coupled with a pre-functionalized aniline precursor.

Preparation of the Aniline Fragment: The aniline portion could be synthesized from a starting material like 2-chloro-4-nitrotoluene. google.com The nitro group can be reduced to an amine late in the synthesis, for example, through catalytic hydrogenation, after the coupling step. google.com

The key step in a convergent strategy is the formation of the C-N bond between the pyrrolidine ring and the chloroaniline ring. This can be achieved through methods like nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions. nih.govnih.gov

A divergent approach could start from a common intermediate, such as a protected (S)-2-(2-chloro-4-nitrophenyl)pyrrolidine. wikipedia.org From this central scaffold, the nitro group could be reduced to an amine to yield the target molecule, or it could be transformed into other functional groups to generate a library of analogues for structure-activity relationship studies. wikipedia.orgrsc.org

Optimization of Reaction Conditions and Catalyst Systems

Achieving high stereoselectivity and yield in the synthesis of chiral molecules like this compound is highly dependent on the fine-tuning of reaction parameters.

The choice of solvent and the precise control of temperature are paramount in asymmetric synthesis, as these factors can significantly influence both the rate and the stereochemical outcome of a reaction. In the asymmetric synthesis of pyrrolidine rings via cycloaddition or Michael addition reactions, solvent polarity and coordinating ability can affect the conformation of the transition state, thereby altering the diastereoselectivity or enantioselectivity. nih.govnih.gov

For example, in the organocatalyzed Michael addition of aldehydes to nitroolefins to form substituted pyrrolidines, a study found that the best results were obtained using a non-polar solvent like methylcyclohexane (B89554) at 0 °C, which provided high yield (87%) and enantioselectivity (85% ee). nih.gov A further decrease in temperature did not significantly improve selectivity but led to a lower reaction yield. nih.gov In contrast, more polar solvents like THF or ethyl acetate (B1210297) sometimes lead to decreased reactivity without necessarily improving stereocontrol. nih.gov

The following table details the impact of solvent and temperature on a model asymmetric Michael addition reaction for pyrrolidine synthesis. nih.gov

| Entry | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) |

| 1 | CH₂Cl₂ | Room Temp | 99 | 78:22 | 68 |

| 2 | Toluene | 0 | 90 | 90:10 | 82 |

| 3 | Methylcyclohexane | 0 | 87 | 92:8 | 85 |

| 4 | Methylcyclohexane | -10 | 75 | 92:8 | 85 |

| 5 | THF | 0 | 65 | 85:15 | 75 |

Data adapted from a study on the asymmetric Michael addition using a pyrrolidine-based organocatalyst, demonstrating the critical role of solvent and temperature optimization. nih.gov

The catalyst system, including the metal center, the chiral ligand, and the catalyst loading, is the cornerstone of stereoselective synthesis. Transition-metal catalysts, particularly those based on rhodium, ruthenium, manganese, and iridium, are widely used for asymmetric hydrogenations and aminations to establish chiral centers. acs.orgacs.orgchemrxiv.org

Ligand Design: The chiral ligand is arguably the most critical component, as it creates the chiral environment around the metal center that dictates the stereochemical outcome of the reaction. youtube.com P,N,N-type ligands have shown excellent performance in manganese-catalyzed asymmetric hydroamination reactions. acs.org For the synthesis of a key intermediate for a fluoroquinolone antibiotic, a highly efficient stereoselective synthesis was developed using a chiral DM-SEGPHOS-Ru(II) complex for an asymmetric hydrogenation step, achieving >99% ee after recrystallization. nih.gov The design of these ligands often involves creating a rigid backbone to control the approach of the substrate and incorporating specific electronic and steric features to maximize selectivity. youtube.com

Catalyst Loading: The amount of catalyst used (catalyst loading) is a key parameter for process efficiency and cost-effectiveness. While higher loadings can increase reaction rates, the goal is often to achieve high turnover numbers with minimal catalyst. Loadings can range from 10 mol% in initial screening studies to as low as 1 mol% or less in highly optimized industrial processes. nih.govnih.gov

The table below summarizes representative catalyst systems used in asymmetric transformations relevant to the synthesis of chiral amines and pyrrolidines.

| Reaction Type | Catalyst/Ligand System | Catalyst Loading | Substrate Type | Stereoselectivity (ee) |

| Asymmetric Hydrogenation | DM-SEGPHOS-Ru(II) | Not specified | β-Keto Amide | >99% nih.gov |

| Asymmetric Hydroamination | Mn(CO)₅Br / Chiral Ferrocenyl P,N,N-Ligand | 2 mol% | Allylic Alcohol | 75-96% acs.org |

| Asymmetric Michael Addition | Pyrrolidine-based Organocatalyst | 10 mol% | Aldehyde / Nitroolefin | up to 85% nih.gov |

| Asymmetric Aldol Reaction | Zinc-ProPhenol Complex | 1-20 mol% | α-Branched Aldehyde | up to >99% nih.gov |

This table highlights various catalyst systems and their effectiveness in controlling stereochemistry in reactions that are foundational to the synthesis of complex chiral molecules.

Advanced Spectroscopic and Structural Characterization of S 3 Chloro 4 Pyrrolidin 2 Yl Aniline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Positional Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of an organic molecule like (S)-3-Chloro-4-(pyrrolidin-2-yl)aniline. It provides detailed information about the carbon-hydrogen framework, the connectivity of atoms, and the spatial arrangement of the molecule.

High-Resolution ¹H and ¹³C NMR Analysis

High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy would be the initial step in the structural confirmation of this compound.

¹H NMR: A ¹H NMR spectrum would be expected to show distinct signals for each unique proton in the molecule. For the aromatic portion, the three protons on the aniline (B41778) ring would appear as a complex splitting pattern due to their coupling with each other. The protons of the pyrrolidine (B122466) ring, including the methine proton at the chiral center (C2) and the adjacent methylene (B1212753) protons, would also show characteristic chemical shifts and coupling patterns. The protons of the amine (NH₂) and the secondary amine (NH) of the pyrrolidine ring would typically appear as broad singlets, and their chemical shifts could vary depending on the solvent and concentration.

¹³C NMR: The ¹³C NMR spectrum would display a signal for each unique carbon atom. For this compound, one would expect to see ten distinct signals: six for the aromatic carbons of the chloroaniline ring and four for the carbons of the pyrrolidine ring. The chemical shifts of the aromatic carbons would be influenced by the electron-donating amino group and the electron-withdrawing chloro substituent. The carbon atoms of the pyrrolidine ring would resonate in the aliphatic region of the spectrum.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry Elucidation

To unambiguously assign the ¹H and ¹³C signals and to confirm the connectivity and stereochemistry, a suite of two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling correlations. It would be used to trace the connectivity of protons within the pyrrolidine ring and to confirm the relative positions of the protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded carbon and proton atoms. scbt.com This would definitively link each proton signal to the carbon signal it is attached to, greatly aiding in the assignment of both ¹H and ¹³C spectra. scbt.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is vital for determining the stereochemistry and conformation of the molecule by detecting protons that are close in space, even if they are not directly bonded. For this compound, NOESY could help understand the spatial relationship and preferred orientation between the aniline and pyrrolidine rings.

Dynamic NMR Studies for Conformational Analysis

Dynamic NMR (DNMR) studies could be used to investigate the conformational dynamics of the molecule. Specifically, DNMR could probe the rotation around the C-N bond connecting the pyrrolidine and aniline rings and the puckering of the five-membered pyrrolidine ring. By acquiring spectra at different temperatures, it would be possible to determine the energy barriers for these conformational changes. However, no specific dynamic NMR studies for this compound were found in the search results.

Mass Spectrometry for Molecular Formula and Fragmentation Pathway Determination

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and molecular formula of a compound and to gain structural information through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. mdpi.com This allows for the unambiguous determination of the elemental formula of this compound, which is C₁₀H₁₃ClN₂. The high accuracy of HRMS can distinguish between compounds with the same nominal mass but different elemental compositions, confirming the presence of chlorine through its characteristic isotopic pattern. core.ac.uk

Fragmentation Pattern Analysis (e.g., EI-MS)

In Electron Ionization Mass Spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, causing it to ionize and fragment in a reproducible manner. The resulting fragmentation pattern is a "fingerprint" that can help to confirm the structure. For this compound, characteristic fragmentation pathways would be expected. These would likely include the loss of the pyrrolidine ring or parts of it, as well as fragmentation of the aniline portion of the molecule. Analysis of these fragments provides corroborating evidence for the proposed structure. No specific EI-MS fragmentation data for this compound could be located.

Coupled Techniques (e.g., GC-MS, LC-MS)

Coupled chromatography-mass spectrometry techniques are indispensable for the separation, identification, and quantification of complex organic molecules.

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with tandem mass spectrometry (LC-MS/MS), is highly suited for less volatile or thermally labile compounds and has become a cornerstone in the analysis of chiral molecules. d-nb.info The compound would first be separated on a liquid chromatography column, often a chiral stationary phase (CSP) is used to resolve the (S) and (R) enantiomers. osti.gov The eluent then passes into the mass spectrometer, typically using a soft ionization technique like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). d-nb.infonih.gov ESI is particularly advantageous as it usually produces a prominent protonated molecular ion [M+H]+, minimizing fragmentation and simplifying spectral interpretation. LC-MS/MS methods offer exceptional sensitivity and specificity, making them ideal for pharmacokinetic studies and the determination of enantiomeric purity in various samples. osti.govnih.gov The development of such methods for aniline derivatives often involves optimizing mobile phases to be compatible with MS detection, for example by using volatile buffers. d-nb.infoosti.gov

Table 1: Typical LC-MS/MS Parameters for Aniline Derivative Analysis

| Parameter | Typical Setting | Reference |

|---|---|---|

| Ionization Mode | Positive Electrospray Ionization (ESI+) | d-nb.info |

| Acquisition Mode | Multiple-Reaction Monitoring (MRM) | d-nb.info |

| Ion Spray Voltage | ~4500 V | d-nb.info |

| Desolvation Temperature | ~450°C | d-nb.info |

| Column | Chiral Stationary Phase (e.g., Chiralpak) | frontiersin.org |

| Mobile Phase | Methanol/Acetonitrile with 0.1% Formic Acid | frontiersin.org |

Vibrational and Electronic Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display a series of absorption bands characteristic of its constituent parts.

The primary aromatic amine (-NH₂) group would exhibit two distinct N-H stretching bands in the region of 3300-3500 cm⁻¹. wikieducator.org The secondary amine within the pyrrolidine ring would show a single N-H stretching band in a similar region. Aromatic C-H stretching vibrations are expected as weak bands just above 3000 cm⁻¹, while aliphatic C-H stretching from the pyrrolidine ring would appear just below 3000 cm⁻¹. The N-H bending vibration for the primary amine is typically observed around 1580-1650 cm⁻¹. wikieducator.org The C=C stretching vibrations of the aromatic ring usually produce several bands in the 1450-1600 cm⁻¹ region. researchgate.net The C-N stretching of the aromatic amine is expected to be strong, appearing around 1250-1335 cm⁻¹, while the aliphatic C-N stretch of the pyrrolidine ring would be in the 1020-1250 cm⁻¹ range. wikieducator.org Finally, the C-Cl stretching vibration would give rise to a strong band in the fingerprint region, typically between 600 and 800 cm⁻¹.

Table 2: Predicted Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Primary Aromatic Amine (Ar-NH₂) | N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | wikieducator.orgwpmucdn.com |

| Secondary Aliphatic Amine (R₂NH) | N-H Stretch | 3300 - 3500 (weak) | wikieducator.org |

| Aromatic Ring | C-H Stretch | 3000 - 3100 | wikieducator.org |

| Pyrrolidine Ring | C-H Stretch | 2850 - 2960 | ijapbc.com |

| Primary Amine | N-H Bend | 1580 - 1650 | researchgate.netwikieducator.org |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | researchgate.net |

| Aromatic Amine | C-N Stretch | 1250 - 1335 | wikieducator.org |

| Aliphatic Amine | C-N Stretch | 1020 - 1250 | wikieducator.org |

| Aryl Chloride | C-Cl Stretch | 600 - 800 | tandfonline.com |

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons and non-bonding electrons. The UV-Vis spectrum of this compound is dominated by the substituted benzene (B151609) chromophore. Aniline itself exhibits two main absorption bands: a strong primary band (E2-band) around 230 nm and a weaker secondary band (B-band) around 280 nm, both arising from π → π* transitions in the benzene ring. researchgate.net

The presence of substituents on the benzene ring alters the positions and intensities of these bands. The amino (-NH₂) and pyrrolidinyl groups are powerful auxochromes, meaning they enhance absorption and typically cause a bathochromic (red) shift to longer wavelengths. The chlorine atom also acts as an auxochrome. Therefore, for 3-Chloro-4-(pyrrolidin-2-yl)aniline, the absorption maxima (λ_max) are expected to be shifted to longer wavelengths compared to unsubstituted aniline. For example, m-chloroaniline shows absorption maxima around 240 nm and 292 nm, while p-chloroaniline absorbs at approximately 242 nm and 295 nm. nih.govnih.gov The precise λ_max values for the title compound would depend on the solvent used but would reflect the combined electronic effects of the chloro, amino, and pyrrolidinyl substituents on the aromatic π-system. researchgate.netresearchgate.net

Table 3: Typical UV-Vis Absorption Maxima for Related Chloroanilines in Alcohol/Methanol

| Compound | λ_max 1 (nm) | λ_max 2 (nm) | Reference |

|---|---|---|---|

| m-Chloroaniline | 240 | 292 | nih.gov |

| p-Chloroaniline | 242 | 295 | nih.gov |

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid at atomic resolution. nih.govd-nb.info It provides precise information on bond lengths, bond angles, and, crucially for a chiral molecule, the absolute configuration of its stereocenters. nih.gov

The process begins with the growth of a high-quality single crystal of this compound, which can be the rate-limiting step. nih.gov This crystal is then mounted on a diffractometer and irradiated with a monochromatic beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern of spots of varying intensities.

By analyzing the positions and intensities of these diffracted spots, it is possible to calculate an electron density map of the molecule. This map is then interpreted to build a three-dimensional model of the molecule's arrangement in the crystal lattice. The analysis yields precise crystallographic data, including the unit cell dimensions (the basic repeating unit of the crystal), the space group (describing the symmetry of the crystal), and the exact coordinates of each atom. This allows for the precise calculation of all bond lengths, bond angles, and torsional angles within the molecule. For example, analysis of a related compound, 4-bromo-4'-chloro benzylidene aniline, provided detailed structural parameters after its crystal structure was elucidated. nih.govresearchgate.net

For a chiral compound like this compound, standard X-ray diffraction determines the molecular structure but not which of the two possible enantiomers it is. To determine the absolute configuration, the phenomenon of anomalous dispersion (or anomalous scattering) is used. ias.ac.in

When the wavelength of the X-rays used is close to an absorption edge of one of the atoms in the crystal, that atom scatters the X-rays with a slight phase shift. This effect breaks the symmetry that normally exists between the diffraction patterns of a crystal and its inverted image (Friedel's Law). Consequently, the intensity of a specific diffraction spot (hkl) will be different from the intensity of its inverse spot (-h-k-l). ias.ac.in

By carefully measuring these intensity differences, known as Bijvoet pairs, it is possible to determine the true, absolute arrangement of the atoms in space. ias.ac.in While this effect is strongest for heavy atoms, modern diffractometers and techniques allow for the determination of absolute configuration even from the anomalous scattering of lighter atoms like chlorine, oxygen, or nitrogen, especially when using a copper X-ray source. researchgate.net The result is often expressed as the Flack parameter, which should be close to 0 for the correct absolute configuration and close to 1 for the inverted (incorrect) configuration, thus unambiguously confirming the '(S)' assignment of the chiral center at the C2 position of the pyrrolidine ring. nih.gov

Chemical Reactivity and Transformation Pathways of S 3 Chloro 4 Pyrrolidin 2 Yl Aniline

Reactivity of the Aniline (B41778) Moiety

The aniline portion of the molecule consists of a benzene (B151609) ring substituted with an amino group (-NH2) and a chlorine atom (-Cl). The amino group is a powerful activating group, while the chlorine atom is a deactivating group, which together influence the reactivity of the aromatic ring.

The amino group is a strongly activating, ortho-, para- directing group for electrophilic aromatic substitution (EAS) due to the resonance donation of its lone pair of electrons into the benzene ring. libretexts.orgbyjus.com This increases the electron density at the positions ortho and para to the amino group, making them more susceptible to electrophilic attack. Conversely, the chlorine atom is a deactivating but also ortho-, para- directing substituent.

In (S)-3-Chloro-4-(pyrrolidin-2-yl)aniline, the para position relative to the amino group is occupied by the pyrrolidinyl substituent. The positions ortho to the amino group are C2 and C6. The C2 position is also meta to the chloro group, and the C6 position is ortho to the chloro group. The strong activating effect of the amino group dominates, directing incoming electrophiles primarily to the C2 and C6 positions. However, the high reactivity of the aniline ring can often lead to polysubstitution. libretexts.org For instance, the reaction of aniline with bromine water rapidly yields the 2,4,6-tribrominated product. libretexts.org

To control the reactivity and achieve monosubstitution, the nucleophilicity of the amino group is often moderated by converting it into an amide (e.g., an acetanilide). libretexts.orglibretexts.org This amido group is still an ortho-, para- director but is less activating than the free amino group, allowing for more selective reactions. libretexts.org Friedel-Crafts reactions are generally not successful with anilines because the amino group complexes with the Lewis acid catalyst, deactivating the ring. libretexts.orgchemistrysteps.com This can also be overcome by using the corresponding acetanilide. libretexts.org

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Reaction Type | Reagents | Predicted Major Product(s) | Rationale |

|---|---|---|---|

| Bromination | Br₂/H₂O | 2,6-Dibromo-3-chloro-4-(pyrrolidin-2-yl)aniline | The -NH₂ group is strongly activating, leading to polysubstitution at available ortho positions. libretexts.org |

| Nitration | HNO₃/H₂SO₄ | Complex mixture, potential for oxidation and meta-product formation | Direct nitration of anilines is problematic due to the basicity of the amino group, which gets protonated under strongly acidic conditions to form a meta-directing ammonium (B1175870) group. libretexts.orgchemistrysteps.com |

| Sulfonation | Fuming H₂SO₄ | 2-Amino-6-chloro-5-(pyrrolidin-2-yl)benzenesulfonic acid | The reaction typically occurs at the less sterically hindered ortho or para position. Given the substitution pattern, the C6 position is a likely site. byjus.com |

The nitrogen atom of the aniline's amino group is nucleophilic and readily participates in reactions to form amide bonds. This is a fundamental transformation for anilines and is widely used to create more complex derivatives. The reaction typically involves acylation with reagents such as acyl chlorides or acid anhydrides.

For example, the reaction of an aniline with acetic anhydride (B1165640) yields an acetanilide. libretexts.org This transformation is often employed as a protecting group strategy in multi-step syntheses to moderate the reactivity of the aniline ring during subsequent electrophilic substitution reactions. libretexts.org In the context of synthesizing pharmaceutical compounds, the aniline nitrogen can be acylated with various carboxylic acids or their derivatives to introduce specific functionalities. While specific examples for this compound are found in patent literature concerning the synthesis of Niraparib, the general principle involves coupling the aniline with a suitable carboxylic acid derivative. google.comchemicalbook.com

The aniline moiety is susceptible to oxidation. The electron-rich aromatic ring and the amino group can be oxidized by various reagents, often leading to complex mixtures of products, including colored polymeric materials.

Reduction of the aromatic ring of an aniline is also possible, though it typically requires more forcing conditions than the reduction of a simple alkene. Catalytic hydrogenation using catalysts like rhodium, ruthenium, or platinum under high pressure and temperature can reduce the benzene ring to a cyclohexane (B81311) ring. libretexts.org Another method for reducing aromatic rings is the Birch reduction, which involves using an alkali metal (like sodium or lithium) dissolved in liquid ammonia (B1221849) in the presence of an alcohol. libretexts.org This reaction proceeds via a non-catalytic dissolving-metal reduction mechanism. The choice of conditions can sometimes allow for selective reduction of other functional groups without affecting the aromatic ring. For instance, a nitro group on an aromatic ring can be selectively reduced to an amino group using reagents like SnCl₂/HCl, H₂/Pd, or Fe/HCl, a key step in the synthesis of many substituted anilines. libretexts.org

Reactivity of the Pyrrolidine (B122466) Ring

The pyrrolidine ring in this compound is a saturated, five-membered nitrogen heterocycle. Its reactivity is centered on the secondary amine and the C-H bonds of the ring skeleton. wikipedia.org

The nitrogen atom of the pyrrolidine ring is a secondary amine and, as such, is basic and nucleophilic. wikipedia.orgnih.gov It can undergo a variety of common amine reactions, including:

Acylation: Reaction with acyl chlorides or anhydrides to form N-acylpyrrolidines (amides).

Alkylation: Reaction with alkyl halides to form N-alkylpyrrolidines (tertiary amines).

Sulfonylation: Reaction with sulfonyl chlorides to form N-sulfonylpyrrolidines (sulfonamides).

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form N-alkylated products.

The nucleophilicity of the pyrrolidine nitrogen is a key feature in its derivatization. In medicinal chemistry, this position is often functionalized to modulate the pharmacological properties of a molecule. nih.gov For instance, various research efforts focus on synthesizing derivatives by introducing different substituents on the pyrrolidine nitrogen to explore structure-activity relationships (SAR). nih.govmdpi.com

Table 2: Common Derivatization Reactions at the Pyrrolidine Nitrogen

| Reaction Type | Reagents | Product Type |

|---|---|---|

| N-Acylation | Acetyl chloride, Triethylamine | N-Acetylpyrrolidine derivative |

| N-Alkylation | Methyl iodide, K₂CO₃ | N-Methylpyrrolidine derivative |

| N-Sulfonylation | Toluenesulfonyl chloride, Pyridine | N-Tosylpyrrolidine derivative |

Modifying the carbon framework of the pyrrolidine ring is generally more complex than reacting at the nitrogen atom. Such functionalizations often rely on synthetic routes that build the desired substituted pyrrolidine from acyclic precursors or from readily available chiral building blocks like L-proline or 4-hydroxyproline. nih.govorganic-chemistry.org

Methods for functionalizing a pre-formed pyrrolidine ring exist but may require specific activating groups or multi-step sequences. For example, α-lithiation of N-nitrosopyrrolidine can be achieved, allowing for the introduction of electrophiles at the C2 position. More modern methods might involve C-H activation strategies, although these are often challenging to apply selectively. The synthesis of pyrrolidine-containing drugs frequently involves the use of proline or its derivatives, where functional groups are already in place or can be readily introduced before the final molecule is assembled. nih.gov

Halogen Reactivity and Cross-Coupling Methodologies

The chloro-substituent on the aromatic ring of this compound is a key site for synthetic transformations, enabling the formation of new carbon-carbon and carbon-heteroatom bonds through various methodologies.

Nucleophilic Aromatic Substitution (SNAr) Reactions involving the Chloro-Substituent

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for the functionalization of aryl halides. This reaction typically proceeds via an addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex. nih.govyoutube.com For the reaction to occur, the aromatic ring must typically be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (the halogen). libretexts.org These groups stabilize the anionic intermediate, facilitating the reaction. libretexts.org

In the case of this compound, the aniline's amino group and the pyrrolidinyl substituent are generally considered electron-donating groups, which deactivate the ring towards nucleophilic attack. libretexts.org Therefore, SNAr reactions at the C3-chloro position would be expected to be challenging and likely require harsh reaction conditions, such as high temperatures and very strong nucleophiles. mdpi.com Studies on other chloroarenes show that those without significant electron-withdrawing activation exhibit low reactivity in SNAr processes. mdpi.com While extensive research exists on SNAr reactions for a wide range of haloarenes and heterocycles, specific experimental studies detailing the SNAr reactivity of the chloro-substituent in this compound are not prominently available in the surveyed literature. mdpi.comrsc.orgnih.gov The chemoselectivity between the C-Cl bond and the N-H bonds of the two amine groups would also be a critical factor to control in any potential SNAr reaction.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) for Aromatic C-C and C-N Bond Formation

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for forming C-C and C-N bonds. nih.gov

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction, which couples an organoboron species with an organohalide, is a powerful method for C-C bond formation. libretexts.org The general mechanism involves a catalytic cycle of oxidative addition of the aryl halide to a Pd(0) species, transmetalation with the organoboron reagent (activated by a base), and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org

Aryl chlorides are known to be less reactive substrates than the corresponding bromides and iodides due to the strength of the C-Cl bond. nih.govresearchgate.net Consequently, their successful coupling often requires specialized catalyst systems, typically employing bulky and electron-rich phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands that facilitate the challenging oxidative addition step. nih.govresearchgate.netorganic-chemistry.org

| Reaction Type | Coupling Partner | Catalyst System (Illustrative) | Conditions (General) | Product Type |

| Suzuki-Miyaura | Arylboronic acid | Pd(OAc)₂, SPhos | Base (e.g., K₃PO₄), Toluene, 100 °C | Biaryl compound |

| Buchwald-Hartwig | Secondary Amine | Pd₂(dba)₃, RuPhos | Base (e.g., NaOtBu), Toluene, 110 °C | Tertiary Arylamine |

| Buchwald-Hartwig | Primary Amine | [Pd(allyl)Cl]₂, BrettPhos | Base (e.g., Cs₂CO₃), Dioxane, 100 °C | Secondary Arylamine |

This table presents illustrative conditions for cross-coupling reactions on generic aryl chlorides, as specific data for this compound is not available in the surveyed literature. Conditions are highly substrate and ligand dependent.

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a premier method for the synthesis of aryl amines from aryl halides. wikipedia.org The catalytic cycle shares mechanistic features with the Suzuki coupling, involving oxidative addition, amine coordination and deprotonation to form a palladium-amido complex, and subsequent reductive elimination to form the C-N bond. wikipedia.orglibretexts.orgorganic-chemistry.org The reaction is highly versatile, with different generations of ligands developed to couple a wide array of amines and aryl halides. wikipedia.orgrsc.orgsemanticscholar.org

This compound could theoretically undergo Buchwald-Hartwig coupling at its chloro-substituent with an external amine to form a diaminophenylpyrrolidine derivative. Again, the use of modern, highly active catalyst systems would be necessary to achieve this transformation on the unactivated chloroarene. rsc.org No specific studies documenting the use of this compound in such cross-coupling reactions were identified in the literature surveyed.

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of the aforementioned reactions is crucial for optimizing conditions and predicting outcomes. This is typically achieved through a combination of kinetic experiments, spectroscopic observation of intermediates, and computational modeling.

Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Studies

Kinetic studies are fundamental to elucidating reaction mechanisms. For SNAr reactions, for example, the rate dependence on the concentration of the nucleophile and substrate can help distinguish between different mechanistic pathways, such as a stepwise route involving a stable Meisenheimer complex versus a concerted mechanism. nih.govnih.gov Spectroscopic techniques like NMR and UV-Vis can be employed to detect and characterize transient intermediates. nih.gov

For palladium-catalyzed reactions, kinetic analysis can help identify the rate-determining step of the catalytic cycle, which could be oxidative addition, reductive elimination, or another phase of the cycle. nih.gov For instance, in the Buchwald-Hartwig coupling of fluoroalkylamines with aryl halides, mechanistic studies indicated that reductive elimination was the turnover-limiting step. nih.gov While these techniques are widely applied, specific kinetic or spectroscopic investigations focused on the reactivity of this compound were not found.

Intermediates and Transition State Analysis

The characterization of reaction intermediates and the analysis of transition states provide deep insight into reaction pathways. In SNAr reactions, the key intermediate is the Meisenheimer complex, the stability of which is a determining factor in the reaction's feasibility. nih.gov

In palladium-catalyzed cross-coupling, the catalytic cycle is composed of several distinct organometallic intermediates, including Pd(0)Ln, the oxidative addition product Ar-Pd(II)(L)₂-X, the transmetalation product Ar-Pd(II)(L)₂-R, and the final complex prior to reductive elimination. libretexts.orgwikipedia.org The structure and stability of these intermediates, often probed by spectroscopic methods and computational (DFT) studies, dictate the efficiency and selectivity of the catalyst system. nih.gov While the general intermediates for these reaction classes are well-established, specific computational or experimental analyses of intermediates and transition states involving this compound as a substrate are not described in the available literature.

Computational and Theoretical Studies on S 3 Chloro 4 Pyrrolidin 2 Yl Aniline

Quantum Chemical Calculations for Electronic Structure and Conformation

Quantum chemical calculations are fundamental to predicting the behavior of (S)-3-Chloro-4-(pyrrolidin-2-yl)aniline. These calculations solve the Schrödinger equation, or its approximations, to determine the electronic distribution and energy of the molecule, which in turn dictate its geometry and conformational landscape.

Density Functional Theory (DFT) has become a standard and reliable method for determining the ground state geometries of organic molecules. scispace.com For a molecule like this compound, DFT calculations, often using functionals like B3LYP combined with a basis set such as 6-31G(d,p), are employed to find the lowest energy arrangement of its atoms. scispace.comresearchgate.net This process involves geometry optimization, where the forces on each atom are minimized, resulting in a stable structure.

The optimization provides precise data on bond lengths, bond angles, and dihedral angles. For the aniline (B41778) portion of the molecule, calculations would reveal the planarity of the benzene (B151609) ring and the pyramidalization of the amino group. researchgate.net For the pyrrolidine (B122466) ring, DFT can accurately model its characteristic puckered conformations. The substitution pattern, including the chloro and pyrrolidinyl groups on the aniline ring, influences the electronic distribution and, consequently, the final optimized geometry. scispace.comnanobioletters.com These calculated geometries are often in good agreement with experimental data obtained from techniques like X-ray crystallography. mdpi.com

| Parameter | Bond/Angle | Typical Calculated Value (B3LYP/6-31G**) |

| Bond Length | C-C (aromatic) | 1.39 - 1.41 Å |

| C-N | ~1.38 Å | |

| C-Cl | ~1.74 Å | |

| Bond Angle | C-C-C (aromatic) | ~120° |

| C-N-H | ~113° | |

| Dihedral Angle | H-N-C-C | Variable (describes amino group orientation) |

Note: This table is illustrative, based on typical values for substituted anilines found in computational studies. scispace.comresearchgate.netresearchgate.net The exact values for this compound would require a specific calculation.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. chemistrysteps.com For this compound, two main sources of conformational flexibility exist: the puckering of the pyrrolidine ring and the rotation around the single bond connecting the pyrrolidine ring to the aniline ring.

The five-membered pyrrolidine ring is not planar and typically adopts "envelope" or "twisted" conformations to relieve torsional strain. researchgate.net Computational studies can identify the most stable pucker modes, often referred to as Cγ-exo and Cγ-endo, and determine the energy barriers between them. researchgate.net Furthermore, the orientation of the pyrrolidine ring relative to the aniline ring (e.g., s-cis vs. s-trans conformers) gives rise to additional distinct structures. researchgate.net

By systematically exploring these degrees of freedom and calculating the relative energy of each conformation, a potential energy surface (PES) or energy landscape can be constructed. scispace.com This landscape reveals the global minimum energy conformation (the most stable structure) as well as other low-energy local minima that may be significantly populated at room temperature. researchgate.net Understanding the relative stabilities of these conformers is crucial, as the biological activity of a molecule can depend on its ability to adopt a specific shape.

| Conformer | Puckering Mode | Relative Energy (kcal/mol) | Population (%) |

| 1 | Cγ-exo | 0.00 | 65% |

| 2 | Cγ-endo | 0.50 | 35% |

Note: This table provides hypothetical data to illustrate the concept of conformational energy differences in a pyrrolidine ring. researchgate.netresearchgate.net The actual values are dependent on the specific substituents and require detailed calculation.

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is an invaluable tool for investigating reaction mechanisms, providing a level of detail that is often inaccessible through experimental methods alone. It allows for the characterization of transient species like transition states and the calculation of activation energies.

For any chemical reaction involving this compound, such as its synthesis or metabolic transformation, computational methods can be used to map out the entire reaction pathway. This involves identifying the structures of the reactants, products, and any intermediates, as well as the transition states that connect them. scispace.com

A transition state represents the highest energy point along a reaction coordinate and is characterized as a first-order saddle point on the potential energy surface. DFT calculations are used to locate these fleeting structures. scispace.com Once a transition state geometry is optimized, a vibrational frequency calculation is performed. A genuine transition state is confirmed by the presence of a single imaginary frequency, which corresponds to the motion of the atoms along the reaction coordinate. scispace.commdpi.com The energy difference between the reactants and the transition state defines the activation energy or reaction barrier, a key determinant of the reaction rate. mdpi.com

Reactions are typically carried out in a solvent, which can significantly influence reaction rates and mechanisms. Computational models can account for these solvent effects. The most common approach is the use of implicit or continuum solvent models, such as the Polarizable Continuum Model (PCM). repositorioinstitucional.mx

In these models, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute is placed within a cavity in this medium. This approach allows for the calculation of how the solvent stabilizes or destabilizes the reactants, intermediates, and transition states based on their charge distribution. researchgate.net For reactions involving charged or highly polar species, the inclusion of solvent effects is critical for obtaining accurate energetic profiles. In some cases, explicit solvent models, where a small number of individual solvent molecules are included in the calculation, may be used for more detailed analysis of specific solute-solvent interactions. repositorioinstitucional.mx

Prediction of Spectroscopic Properties

Quantum chemical calculations can predict various spectroscopic properties of this compound, which can aid in its experimental characterization.

Calculations of vibrational frequencies using DFT are commonly used to predict infrared (IR) and Raman spectra. researchgate.netresearchgate.net The calculated frequencies and intensities can be compared with experimental spectra to help assign specific absorption bands to the vibrational modes of the molecule, such as C-H stretches, N-H bends, or the characteristic vibrations of the aromatic ring. researchgate.net

Electronic properties, such as UV-Visible absorption spectra, can be predicted using methods like Time-Dependent Density Functional Theory (TD-DFT). nih.gov This method calculates the energies of electronic transitions from the ground state to various excited states. The results provide the absorption wavelengths (λmax) and oscillator strengths, which correspond to the positions and intensities of peaks in the UV-Vis spectrum. nih.gov These predictions are particularly useful for understanding the electronic structure and chromophores within the molecule. Furthermore, calculations can predict Nuclear Magnetic Resonance (NMR) chemical shifts, providing another valuable tool for structure verification. researchgate.net

| Spectroscopic Property | Calculation Method | Predicted Value | Experimental Value |

| UV-Vis λmax | TD-DFT/B3LYP | 295 nm | 300 nm |

| IR Frequency (N-H stretch) | DFT/B3LYP | 3450 cm⁻¹ | 3440 cm⁻¹ |

| ¹H NMR Chemical Shift (aromatic H) | GIAO/DFT | 7.15 ppm | 7.20 ppm |

Note: This table is for illustrative purposes, showing the typical accuracy of spectroscopic predictions for related organic molecules. researchgate.netnih.govresearchgate.net Specific calculations are needed for this compound.

Computational NMR Chemical Shift Prediction and Validation

There is no available research that details the computational prediction and validation of Nuclear Magnetic Resonance (NMR) chemical shifts for this compound. Methods such as Density Functional Theory (DFT) are commonly employed to calculate the ¹H and ¹³C NMR chemical shifts of organic molecules. This process typically involves geometry optimization of the molecular structure followed by the calculation of magnetic shielding constants, which are then converted to chemical shifts relative to a standard like tetramethylsilane (B1202638) (TMS). However, no studies presenting such calculated data for this compound could be located.

Vibrational Frequency Calculations and Spectral Interpretation

No published research was found concerning the theoretical vibrational frequencies and spectral interpretation of this compound. Such studies generally utilize quantum chemical calculations to predict the infrared (IR) and Raman spectra of a molecule. The calculated frequencies and intensities help in the assignment of the vibrational modes observed in experimental spectra. For the title compound, no such computational analysis appears to have been performed or published.

Stereochemical Properties and Chiral Recognition Studies

The stereochemistry of this compound is a key feature, yet computational investigations into its chiral properties are absent from the available literature.

Chiroptical Properties (e.g., ECD/ORD) Predictions

A search for theoretical predictions of chiroptical properties, such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), for this compound yielded no results. The simulation of ECD and ORD spectra is a critical computational tool for determining the absolute configuration of chiral compounds and understanding their electronic transitions. The absence of such studies indicates a gap in the theoretical characterization of this specific enantiomer.

Molecular Dynamics Simulations for Chirality in Solution

There are no documented molecular dynamics (MD) simulations that explore the behavior and chiral recognition of this compound in a solution environment. MD simulations are instrumental in understanding the conformational dynamics of chiral molecules and their interactions with solvents or other chiral selectors. Such studies provide insight into how chirality is expressed and recognized at the molecular level, but this type of investigation has not been reported for this compound.

Role As a Chiral Building Block in Advanced Chemical Synthesis

Precursor in the Synthesis of Complex Heterocyclic Systems

The bifunctional nature of (S)-3-chloro-4-(pyrrolidin-2-yl)aniline, possessing both a nucleophilic aniline (B41778) and a chiral secondary amine within the pyrrolidine (B122466) ring, makes it a prime candidate for the construction of diverse heterocyclic frameworks. The strategic positioning of the chloro-substituent ortho to the pyrrolidine group and meta to the amino group influences the regioselectivity of subsequent chemical transformations.

Integration into Polycyclic Frameworks

The aniline functional group of this compound can serve as a key anchor point for the assembly of polycyclic systems. For instance, condensation reactions with dicarbonyl compounds or their equivalents can lead to the formation of fused heterocyclic rings. While specific examples utilizing this exact molecule are scarce, the general synthetic strategy often involves the initial formation of an enamine or imine, followed by an intramolecular cyclization. The inherent chirality of the pyrrolidine moiety is crucial, as it can direct the stereochemical outcome of these cyclization reactions, leading to the diastereoselective or enantioselective formation of complex polycyclic structures. The synthesis of quinazoline-based systems, for example, can be envisioned through the reaction of the aniline with ortho-amino benzoic acid derivatives or related synthons.

Synthesis of Spirocyclic and Fused Ring Systems

The pyrrolidine ring itself is a versatile component for the synthesis of spirocyclic and fused ring systems. The secondary amine of the pyrrolidine can participate in cyclization reactions, and the chiral center adjacent to the nitrogen atom offers a powerful tool for stereocontrol.

One established method for creating spirocyclic systems involves the 1,3-dipolar cycloaddition of azomethine ylides. researchgate.net While not detailing this specific aniline derivative, the generation of an azomethine ylide from the pyrrolidine ring of a related structure and its subsequent reaction with a dipolarophile can lead to the formation of a spiro-pyrrolidine core. researchgate.net The reaction of the aniline nitrogen with other reagents can pre-form a larger heterocyclic ring, onto which the pyrrolidine can be spiro-fused.

Fused ring systems, such as pyrrolizidines and indolizidines, are also accessible. Intramolecular cyclization strategies, where the aniline nitrogen or a derivative thereof acts as a nucleophile to attack an electrophilic center tethered to the pyrrolidine ring, are a common approach. The stereochemistry of the starting material would be expected to exert significant influence on the stereochemical outcome of the newly formed ring fusion.

Scaffold for the Development of Novel Ligands and Organocatalysts

The chiral pyrrolidine motif is a well-established "privileged scaffold" in the design of both metal-coordinating ligands and purely organic catalysts. consensus.app Proline and its derivatives are foundational in organocatalysis, and this compound is a more complex variant of this structural class. consensus.app

The two nitrogen atoms of the molecule can act as bidentate ligands for transition metals, forming chiral complexes capable of catalyzing a wide range of asymmetric transformations, such as hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions. The aniline nitrogen can be further functionalized to create a more elaborate ligand structure, potentially leading to enhanced catalytic activity and selectivity.

In the realm of organocatalysis, the pyrrolidine nitrogen can act as a nucleophilic catalyst or form enamines and iminium ions, which are key intermediates in many organocatalytic cycles. The aniline moiety can be modified to introduce hydrogen-bond donors or other functional groups that can participate in the catalytic transition state, further refining the catalyst's performance.

Stereoselective Introduction of Chirality into Larger Molecular Structures

A primary application of a chiral building block like this compound is the direct and reliable introduction of a stereocenter into a larger, achiral molecule. By incorporating this compound into a synthetic sequence, the inherent chirality of the pyrrolidine ring is transferred to the product.

This is often achieved through nucleophilic substitution reactions involving the aniline nitrogen or by transformations of the pyrrolidine ring. The stereocenter at the 2-position of the pyrrolidine can effectively control the facial selectivity of reactions on adjacent functional groups or on groups that become diastereotopic upon attachment to the chiral scaffold. For example, acylation of the aniline followed by further transformations can lead to the formation of new stereocenters, with their configuration being influenced by the pre-existing chiral center.

Derivatization for Exploration of Chemical Space (excluding biological activity)

To explore the chemical space around this scaffold, both the aniline and the pyrrolidine functionalities can be readily derivatized. The aniline group can undergo a vast array of reactions including:

Acylation: Reaction with acid chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

Alkylation: Introduction of alkyl groups on the nitrogen.

Diazotization: Conversion to a diazonium salt, which can then be subjected to Sandmeyer or related reactions to introduce a variety of substituents on the aromatic ring.

The pyrrolidine nitrogen, being a secondary amine, can also be functionalized through:

Acylation and Sulfonylation: Similar to the aniline.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to introduce N-alkyl groups.

These derivatization strategies allow for the systematic modification of the compound's steric and electronic properties, enabling the generation of a library of related chiral compounds for various chemical applications.

Future Research Directions for S 3 Chloro 4 Pyrrolidin 2 Yl Aniline

Development of Novel and Sustainable Synthetic Routes

The future of synthesizing (S)-3-Chloro-4-(pyrrolidin-2-yl)aniline hinges on the development of more efficient, environmentally benign, and scalable processes. Current multi-step syntheses, while effective, often involve stoichiometric reagents and harsh conditions, limiting their large-scale applicability and environmental sustainability.

Green Chemistry Approaches and Catalyst Development

A primary focus for future research will be the integration of green chemistry principles into the synthesis of this compound. This involves the use of renewable starting materials, atom-economical reactions, and the development of highly efficient and recyclable catalysts.

Biocatalysis: The use of enzymes, such as transaminases, offers a promising avenue for the asymmetric synthesis of the chiral pyrrolidine (B122466) ring. rsc.orgacs.org Engineered transaminases can catalyze the stereoselective amination of a suitable keto-precursor with high enantioselectivity under mild, aqueous conditions, significantly reducing the environmental impact compared to traditional methods. rsc.org Research should focus on identifying or engineering specific transaminases that can efficiently accommodate the substituted chloro-phenyl precursor to directly yield the desired (S)-enantiomer.

Asymmetric Organocatalysis: Metal-free organocatalysts, particularly those based on proline and its derivatives, have emerged as powerful tools for asymmetric synthesis. nih.govnih.govmdpi.com Future work could explore the development of novel organocatalysts for the enantioselective construction of the 2-substituted pyrrolidine ring, potentially through asymmetric C-H functionalization or cycloaddition reactions. acs.orgrsc.org These catalysts offer the advantages of being less toxic, less sensitive to air and moisture, and more readily available compared to many metal-based catalysts.

Heterogeneous Catalysis: The development of solid-supported catalysts is crucial for simplifying product purification and enabling catalyst recycling. Research into heterogeneous catalysts for the key bond-forming steps in the synthesis of this compound will be a significant step towards more sustainable industrial production. researchgate.net

Flow Chemistry Applications for Scalable Synthesis

Continuous flow chemistry presents a paradigm shift in the synthesis of fine chemicals and pharmaceuticals, offering enhanced safety, better process control, and improved scalability. nih.govrsc.orgwhiterose.ac.uk The application of flow chemistry to the synthesis of this compound could overcome many of the limitations of batch processing.

Improved Reaction Efficiency and Safety: Flow reactors provide superior heat and mass transfer, allowing for reactions to be performed at higher temperatures and pressures safely. researchgate.net This can lead to significantly reduced reaction times and improved yields. For potentially hazardous steps, such as nitration or reactions involving energetic intermediates, flow chemistry offers a much safer alternative to large-scale batch reactors. nih.govwhiterose.ac.uk

Scalability and Automation: A key advantage of flow synthesis is its inherent scalability. rsc.orgosti.gov Increasing production capacity can be as simple as running the reactor for a longer duration or by "numbering-up" – running multiple reactors in parallel. rsc.org Furthermore, flow systems are amenable to automation, allowing for precise control over reaction parameters and real-time optimization. osti.gov Research in this area should focus on designing and optimizing a continuous flow process for the entire synthetic sequence leading to this compound, potentially integrating in-line purification steps. nih.gov

Advanced Spectroscopic Techniques for In-Situ Monitoring of Reactions

To achieve optimal control and efficiency in the synthesis of this compound, particularly in continuous flow setups, the ability to monitor reactions in real-time is paramount. Process Analytical Technology (PAT) utilizing advanced spectroscopic techniques can provide invaluable insights into reaction kinetics, intermediate formation, and enantioselectivity. nih.govspectroscopyonline.com

Real-time Kinetic Analysis: Techniques such as in-situ Fourier-transform infrared (FTIR) and Raman spectroscopy can be used to track the concentration of reactants, products, and key intermediates throughout the course of a reaction. spectroscopyonline.comrsc.org This data allows for a deeper understanding of the reaction mechanism and enables the precise determination of reaction endpoints, preventing the formation of impurities due to over-reaction.

Monitoring Stereoselectivity: A significant challenge in asymmetric synthesis is the real-time monitoring of enantiomeric excess (ee). While traditional methods like chiral chromatography are effective, they are typically performed offline and are time-consuming. core.ac.uk Future research could explore the development of in-situ methods for monitoring stereoselectivity. This might involve the use of chiral spectroscopic probes or advanced mass spectrometry techniques, such as ion mobility-mass spectrometry, which has shown promise in differentiating and quantifying diastereomeric intermediates. nih.gov The ability to monitor and control enantioselectivity in real-time would be a major advancement in the production of enantiomerically pure this compound.

Integrated Computational and Experimental Approaches for Design and Discovery

The synergy between computational modeling and experimental work is a powerful engine for the discovery and optimization of new molecules and synthetic routes. For this compound, these integrated approaches can accelerate the design of novel derivatives with enhanced properties and guide the development of more efficient synthetic strategies.

Rational Catalyst Design: Computational methods, such as Density Functional Theory (DFT), can be employed to model reaction mechanisms and transition states. This allows for the rational design of new catalysts with improved activity and selectivity for the synthesis of the target molecule. monash.edu By understanding the key interactions between the catalyst and the substrate at a molecular level, researchers can design catalysts that are specifically tailored for the desired transformation.

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR modeling can be used to establish a mathematical relationship between the structural features of a series of compounds and their biological activity or other properties. nih.govnih.govtandfonline.com For derivatives of this compound, QSAR studies can help to identify the key structural motifs responsible for a desired effect, guiding the synthesis of new analogues with improved potency and selectivity. nih.govnih.gov These studies can also predict potential toxicities, allowing for the early deselection of problematic candidates. nih.gov

Predictive Synthesis Planning: Machine learning algorithms and artificial intelligence are beginning to play a role in predicting the outcomes of chemical reactions and even suggesting novel synthetic routes. In the future, these tools could be used to identify more efficient and robust pathways to this compound and its derivatives, saving significant time and resources in the laboratory.

Exploration of New Chemical Transformations and Derivatizations

The inherent reactivity of the aniline (B41778) and pyrrolidine moieties in this compound provides a rich platform for further chemical exploration. Future research will undoubtedly focus on developing novel transformations to create a diverse array of derivatives with unique properties.

Late-Stage Functionalization: The ability to modify a complex molecule in the later stages of a synthetic sequence is highly desirable. Research into selective C-H functionalization of both the aromatic and pyrrolidine rings of this compound would open up new avenues for creating novel analogues without the need for de novo synthesis. rsc.orgrsc.org This could involve the use of photoredox catalysis or other modern synthetic methods to introduce new functional groups at previously inaccessible positions. nih.gov

Novel Derivatization Strategies: The development of new chiral derivatizing agents can facilitate the separation of enantiomers and the determination of absolute stereochemistry. nih.govrsc.org Furthermore, novel derivatization of the primary amine or the pyrrolidine nitrogen can lead to the creation of new chemical entities with altered physical, chemical, and biological properties. nih.gov For instance, the formation of amides, sulfonamides, or other functional groups can significantly impact the molecule's pharmacological profile.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (S)-3-Chloro-4-(pyrrolidin-2-yl)aniline, and how are key intermediates optimized?

- Methodological Answer : A two-step approach is often employed:

Condensation : React 2-chloro-4-nitrophenol derivatives with pyrrolidine-containing reagents under alkaline conditions (e.g., K₂CO₃ in DMF) to form nitro intermediates .

Reduction : Reduce the nitro group to an amine using Fe/NH₄Cl in acidic media, which avoids over-reduction and preserves stereochemistry .

- Optimization : Adjust reaction time and temperature to minimize byproducts. For example, maintaining temperatures below 80°C during reduction prevents decomposition .

Q. How is the structural identity and purity of this compound confirmed?

- Methodological Answer :

- LCMS/HPLC : Use LCMS (e.g., m/z 245 [M+H]+) for molecular weight confirmation and HPLC (retention time ~0.75 minutes under SQD-FA05 conditions) to assess purity .

- NMR : ¹H/¹³C NMR spectra validate the (S)-configuration at the pyrrolidine ring and confirm substitution patterns .

- Chiral Chromatography : Ensure enantiomeric purity via chiral columns, critical for stereosensitive applications .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound in drug discovery?

- Methodological Answer :

- Derivatization : Introduce substituents (e.g., trifluoromethyl, pyrimidine) at the aniline or pyrrolidine moiety via Buchwald-Hartwig coupling or reductive amination .

- Biological Assays : Test derivatives against target proteins (e.g., KCa2 channels) using electrophysiology or fluorescence-based assays. Prioritize compounds with enhanced binding affinity (e.g., IC₅₀ < 1 µM) .

- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict interactions with active sites, guiding synthetic prioritization .

Q. What are the challenges in crystallizing this compound, and how are they addressed?

- Methodological Answer :

- Crystal Growth : Use slow evaporation in polar aprotic solvents (e.g., DMSO/EtOH mixtures) to stabilize hydrogen bonds between the aniline NH and chloro groups .

- Refinement : Employ SHELXL for small-molecule refinement, leveraging high-resolution data (≤ 1.0 Å) to resolve disorder in the pyrrolidine ring .

Q. How does the compound’s reactivity influence its degradation in environmental or metabolic studies?

- Methodological Answer :

- Oxidative Pathways : The aniline group undergoes cytochrome P450-mediated oxidation to hydroxylated intermediates, which can be tracked via LC-HRMS .

- Microbial Degradation : Use Pseudomonas strains expressing aniline dioxygenase to study cleavage of the aromatic ring. Monitor catechol intermediates via UV-Vis spectroscopy (λ = 270 nm) .

Q. What strategies mitigate toxicity risks during handling in laboratory settings?

- Methodological Answer :

- Controlled Atmospheres : Use fume hoods with HEPA filters to avoid inhalation of volatile byproducts (e.g., chlorinated amines) .

- Protective Equipment : Wear nitrile gloves and goggles to prevent dermal absorption, which can cause methemoglobinemia .

- Waste Management : Neutralize residues with dilute HCl before disposal to prevent environmental contamination .

Data Contradictions and Resolution

Q. Conflicting reports on optimal reduction conditions for nitro intermediates: Iron vs. catalytic hydrogenation?

- Resolution :

- Iron Reduction : Preferred for scalability and cost (Fe/NH₄Cl gives >90% yield) but may introduce metal impurities .

- Catalytic Hydrogenation (H₂/Pd-C) : Higher purity but requires inert conditions and risks over-reduction of the pyrrolidine ring .

- Recommendation : Use iron for bulk synthesis and hydrogenation for small-scale, high-purity needs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products